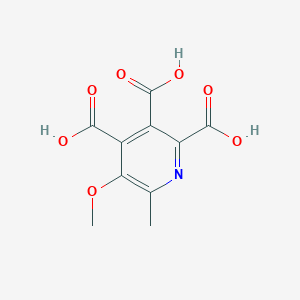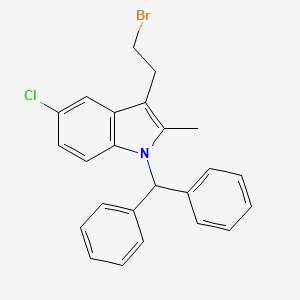
4,4'-Phosphanediylbis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . It is widely used in various industrial applications due to its excellent antioxidant properties.
Méthodes De Préparation
The synthesis of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with phosphorus trichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions where the phenolic hydrogen atoms are replaced by other functional groups.
Hydrolysis: The compound can hydrolyze to form bis(2,6-di-tert-butylphenol) and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) has a wide range of scientific research applications:
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in preventing oxidative damage in biological systems.
Mécanisme D'action
The antioxidant activity of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant . The compound interacts with molecular targets involved in oxidative stress pathways, reducing the formation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) include:
2,4-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant additive in biolubricants.
Compared to these compounds, 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) offers unique advantages due to its phosphorus-containing structure, which enhances its antioxidant performance and stability in various applications.
Propriétés
Numéro CAS |
848650-08-8 |
|---|---|
Formule moléculaire |
C28H43O2P |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phosphanylphenol |
InChI |
InChI=1S/C28H43O2P/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
Clé InChI |
PZTFWKINMFJUHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


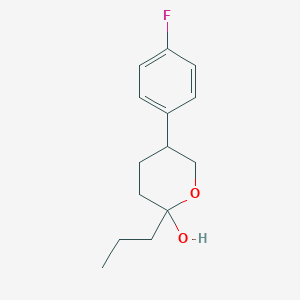
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
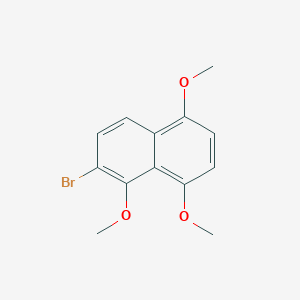

![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
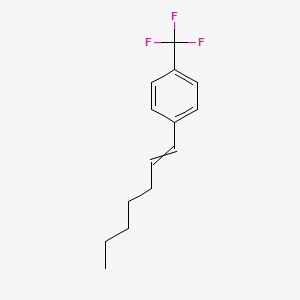

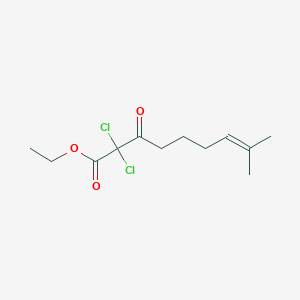
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
